molecular formula C11H6O6 B14727638 2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo- CAS No. 6468-68-4

2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-

Cat. No.: B14727638
CAS No.: 6468-68-4
M. Wt: 234.16 g/mol
InChI Key: PDLOKWLOCWHAKN-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo- can be achieved through several methods. One common approach involves the reaction of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation. This method is efficient and yields high purity products . Another method involves the use of ZnO catalyst via a domino Knoevenagel–hetero-Diels–Alder reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and ZnO catalysts are common in industrial settings due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield aminobenzopyran frameworks.

    Substitution: Substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can have different biological activities and applications .

Scientific Research Applications

2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo- is unique due to its specific structure and the presence of two carboxylic acid groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6468-68-4

Molecular Formula

C11H6O6

Molecular Weight

234.16 g/mol

IUPAC Name

2-oxochromene-3,6-dicarboxylic acid

InChI

InChI=1S/C11H6O6/c12-9(13)5-1-2-8-6(3-5)4-7(10(14)15)11(16)17-8/h1-4H,(H,12,13)(H,14,15)

InChI Key

PDLOKWLOCWHAKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=C(C(=O)O2)C(=O)O

Origin of Product

United States

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